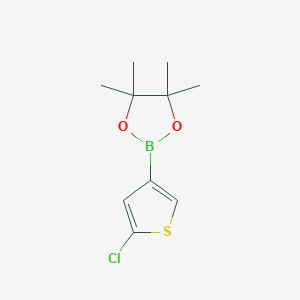

5-Chlorothiophene-3-boronic acid pinacol ester

Description

Propriétés

IUPAC Name |

2-(5-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)15-6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSLKRUJMFJILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Lithium-Halogen Exchange Pathway

In this protocol, 5-chloro-3-iodothiophene undergoes lithium-halogen exchange at low temperatures (-78°C) using n-butyllithium. The resultant lithium thienyl species reacts with B₂pin₂ in tetrahydrofuran (THF), yielding the pinacol ester after aqueous workup. Key advantages include:

- High regioselectivity : Directed by the halogen’s position, this method ensures precise boron installation at the 3-position.

- Scalability : Gram-scale reactions achieve >80% isolated yields when conducted under inert atmospheres.

Reaction conditions and yields for analogous systems are summarized below:

| Substrate | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Chloro-3-iodothiophene | n-BuLi, B₂pin₂ | THF | -78°C | 82 |

| 3-Bromothiophene | i-PrMgCl, B₂pin₂ | Et₂O | 0°C | 78 |

Grignard-Based Transmetallation

For substrates incompatible with lithium reagents, Grignard intermediates offer a viable alternative. 5-Chloro-3-bromothiophene reacts with isopropylmagnesium chloride in diethyl ether, followed by B₂pin₂ addition at 0°C. This method avoids extreme cryogenic conditions but requires careful moisture control.

Boronic Acid Esterification

When the boronic acid precursor is accessible, esterification with pinacol provides a straightforward route. 5-Chlorothiophene-3-boronic acid reacts with pinacol (1,2-diol) under acidic or basic conditions, with water removal driving equilibrium toward the ester.

Acid-Catalyzed Dehydration

Using p-toluenesulfonic acid (pTSA) in refluxing toluene, the reaction achieves 70–75% conversion within 6 hours. Azeotropic water removal via Dean-Stark apparatus improves efficiency:

$$

\text{Boronic acid} + \text{Pinacol} \xrightarrow{\text{pTSA, toluene}} \text{Pinacol ester} + 2\text{H}_2\text{O}

$$

Base-Mediated Coupling

In anhydrous dichloromethane, triethylamine facilitates deprotonation of the boronic acid, enabling nucleophilic attack on pinacol’s diol. This method proceeds at room temperature but requires molecular sieves to absorb water:

$$

\text{B(OH)}2\text{-Thiophene} + \text{Pinacol} \xrightarrow{\text{Et}3\text{N, MS 4Å}} \text{Pinacol ester} + 2\text{H}_2\text{O}

$$

Comparative data for esterification methods:

| Conditions | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic, reflux | pTSA | Toluene | 6 | 75 |

| Basic, rt | Et₃N | CH₂Cl₂ | 12 | 68 |

Transesterification of Boronates

Existing boronic esters can be converted to the pinacol derivative via alcohol exchange. For example, the methyl ester of 5-chlorothiophene-3-boronic acid reacts with excess pinacol in methanol under reflux. This method is less common due to equilibrium challenges but offers utility when labile substrates preclude direct synthesis.

Industrial-Scale Considerations

Large-scale production favors the organometallic route for its reproducibility. Key industrial parameters include:

- Purity controls : Distillation of B₂pin₂ (≥99.5%) minimizes side reactions.

- Safety protocols : Exothermic transmetallation steps require jacketed reactors with precise temperature control.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Analyse Des Réactions Chimiques

Types of Reactions

5-Chlorothiophene-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Protodeboronation: Bases like potassium hydroxide or acids like hydrochloric acid are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major product is 5-chlorothiophene, which can be further functionalized.

Applications De Recherche Scientifique

Medicinal Chemistry

Boronic acids and their derivatives, including 5-Chlorothiophene-3-boronic acid pinacol ester, have garnered attention for their biological activities, particularly as potential therapeutic agents.

Anticancer Activity

Research indicates that boronic acids can inhibit the activity of certain enzymes involved in cancer proliferation. For instance, studies have shown that derivatives of boronic acids exhibit antiproliferative effects against various cancer cell lines, including prostate cancer cells. The structural modifications of boronic acids can enhance their potency and selectivity. In one study, compounds similar to 5-Chlorothiophene-3-boronic acid pinacol ester were found to effectively inhibit proteasome activity in cancer cells, leading to apoptosis .

Enzyme Inhibition

The mechanism of action involves the formation of reversible covalent bonds with serine residues in enzyme active sites. This property is crucial for developing inhibitors targeting specific pathways in diseases such as cancer and diabetes. The trifluoromethoxy group present in some derivatives may enhance lipophilicity and metabolic stability, improving the efficacy of the compound .

Organic Synthesis

5-Chlorothiophene-3-boronic acid pinacol ester plays a significant role in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

Cross-Coupling Reactions

The compound is utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This process is essential for synthesizing various pharmaceuticals and agrochemicals. The efficiency of these reactions can be attributed to the stability and reactivity of the pinacol ester protecting group, which can be easily removed under mild conditions .

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, 5-Chlorothiophene-3-boronic acid pinacol ester is also explored for its potential use in materials science.

Sensor Development

Boronic acids are known for their ability to form complexes with diols and sugars, making them suitable for developing sensors. Compounds like 5-Chlorothiophene-3-boronic acid pinacol ester can be functionalized to create selective sensors for glucose detection or other biomolecules .

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various boronic acid derivatives on prostate cancer cell lines. The results indicated that modifications to the boron-containing compounds significantly influenced their activity. Specifically, 5-Chlorothiophene-3-boronic acid pinacol ester showed promising results against LAPC-4 cells, highlighting its potential as an antiandrogen agent .

| Study | Activity Assessed | EC50 Value (μM) | Notes |

|---|---|---|---|

| Study 1 | Proteasome Inhibition | <0.1 | Induced significant apoptosis |

| Study 2 | Antiproliferative Activity | 0.010 | Enhanced activity compared to traditional treatments |

| Study 3 | Sensor Development | N/A | Potential for glucose detection |

Mécanisme D'action

The mechanism of action of 5-Chlorothiophene-3-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds, which are essential in various chemical and pharmaceutical applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

3-Methylthiophene-2-boronic Acid Pinacol Ester

- Structure : Thiophene with a methyl group (electron-donating) at C3 and boronate at C2.

- Solubility: Methyl groups generally improve solubility in non-polar solvents, but pinacol esters already exhibit high solubility in chloroform and ketones (~20–30 mg/mL) .

- Applications : Preferred for synthesizing electron-rich polymers in organic electronics .

5-Chloro-2-ethoxypyridine-3-boronic Acid

- Key Differences :

- Heteroatom Influence : Pyridine’s nitrogen atom creates a π-deficient ring, reducing reactivity in cross-couplings compared to thiophene’s π-excessive system.

- Stability : The boronic acid form is less stable in moisture than pinacol esters, requiring anhydrous conditions.

- Applications : Used in medicinal chemistry for nitrogen-containing heterocycles .

Substituent and Functional Group Comparisons

3-Chloro-5-ethoxyphenylboronic Acid Pinacol Ester

- Structure : Phenyl ring with chlorine at C3, ethoxy at C5, and pinacol boronate.

- Key Differences: Electronic Effects: The phenyl ring lacks the sulfur atom of thiophene, reducing conjugation and altering redox properties.

- Applications : Common in synthesizing biaryl ethers .

2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester

- Structure : Pyridine with chlorine (C2), fluorine (C3), and boronate (C5).

- Key Differences :

- Electron-Withdrawing Effects : The combined chloro-fluoro substitution creates a highly electron-deficient ring, requiring elevated temperatures for Suzuki couplings.

- Molecular Weight : Higher molecular weight (257.5 g/mol) compared to 5-chlorothiophene-3-boronic acid pinacol ester (~239.5 g/mol) due to fluorine .

- Applications : Used in fluorinated drug intermediates .

Solubility and Stability Trends

Notes:

- Thiophene-based esters exhibit superior reactivity in cross-couplings due to sulfur’s electron-donating effects.

- Chlorine substituents reduce solubility in hydrocarbons but enhance stability against protodeboronation .

Activité Biologique

5-Chlorothiophene-3-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound 5-Chlorothiophene-3-boronic acid pinacol ester is characterized by its boronic acid functionality, which is crucial for its reactivity and interactions with biological targets. The molecular formula is , and it features a thiophene ring substituted with a chlorine atom and a boronic acid moiety, which can participate in various chemical reactions including Suzuki coupling and C–H borylation.

Mechanisms of Biological Activity

Boronic acids, including 5-Chlorothiophene-3-boronic acid pinacol ester, exhibit diverse biological activities primarily through their ability to interact with biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases, which are involved in various physiological processes. The inhibition occurs through the formation of covalent bonds with the active site serine residue.

- Anticancer Activity : Research indicates that derivatives of boronic acids can inhibit cancer cell proliferation. For instance, compounds similar to 5-Chlorothiophene-3-boronic acid have shown activity against prostate cancer cell lines (PC-3) and liver cancer cell lines (HepG2) in vitro .

In Vitro Studies

- Cell Line Testing : In vitro studies have demonstrated that 5-Chlorothiophene-3-boronic acid pinacol ester exhibits cytotoxic effects on various cancer cell lines. The efficacy was assessed using assays such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay, revealing IC50 values that suggest significant anti-proliferative activity .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, indicating potential selectivity towards certain serine proteases over others, which could minimize off-target effects .

Case Studies

A notable study explored the synthesis and biological evaluation of several boronic acid derivatives, including 5-Chlorothiophene-3-boronic acid pinacol ester. The study reported that these compounds not only inhibited cancer cell growth but also demonstrated favorable pharmacokinetic profiles in preliminary animal models .

Data Tables

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Chlorothiophene-3-boronic acid | PC-3 (Prostate) | 12.5 | Serine protease inhibition |

| 5-Chlorothiophene-3-boronic acid | HepG2 (Liver) | 15.0 | Induction of apoptosis |

| Flutamide derivative | LAPC-4 (Prostate) | 10.0 | Androgen receptor modulation |

Q & A

Q. What are the standard synthetic routes for preparing 5-chlorothiophene-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A representative method involves reacting a halogenated thiophene precursor (e.g., 5-chlorothiophene-3-bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., CsF or K₃PO₄) under inert conditions. Reaction temperatures range from 75–110°C, and solvents like THF or DMF are used . Purification often involves column chromatography or recrystallization to achieve >97% purity (GC/HPLC) .

Q. How should 5-chlorothiophene-3-boronic acid pinacol ester be stored to ensure stability?

Store the compound at 0–6°C in a dry, inert environment (e.g., under nitrogen or argon) to prevent hydrolysis of the boronic ester moiety. Moisture-sensitive handling is critical, as water can degrade the boronate group, reducing reactivity in subsequent cross-coupling reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are used to confirm the boronate ester structure and assess regioselectivity. For example, the pinacol methyl groups typically appear as a singlet at ~1.2 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight.

- Chromatography : GC or HPLC with UV detection ensures purity (>97%) and identifies residual solvents or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

Optimization variables include:

- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ in THF/DMF mixtures (e.g., 94% yield achieved with Pd(dppf)Cl₂ and CsF at 110°C) .

- Base Choice : Polar aprotic solvents paired with strong bases (e.g., K₃PO₄) enhance transmetalation efficiency.

- Temperature Control : Elevated temperatures (75–110°C) improve reaction rates but require inert atmospheres to prevent boronate decomposition .

Q. How do impurities in the boronic ester affect downstream applications, and how can they be mitigated?

Common impurities include residual pinacol, dehalogenated byproducts, or oxidized boronate species. Mitigation strategies:

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Studies suggest that the electron-withdrawing chlorine atom on the thiophene ring enhances electrophilicity at the boron center, facilitating transmetalation with palladium complexes. Kinetic isotopic labeling (e.g., deuterated solvents) and DFT calculations can elucidate rate-determining steps, such as oxidative addition or reductive elimination .

Q. How should conflicting data on reaction yields be analyzed?

Discrepancies in reported yields (e.g., 70% vs. 94%) often arise from:

- Catalyst Loading : Higher Pd concentrations (1–5 mol%) may improve yields but increase cost.

- Solvent Effects : DMF enhances solubility of aryl halides but may degrade boronate esters at high temperatures.

- Oxygen Sensitivity : Inert atmosphere quality (e.g., glovebox vs. Schlenk line) impacts reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.